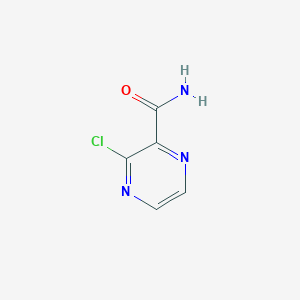

3-Chloropyrazine-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPMRHPLAQSPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306592 | |

| Record name | 3-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21279-62-9 | |

| Record name | 21279-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Chloropyrazine-2-carboxamide (CAS 21279-62-9): Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-Chloropyrazine-2-carboxamide, identified by CAS Number 21279-62-9, is a heterocyclic organic compound that serves as a critical building block in medicinal and agricultural chemistry. Its pyrazine core, functionalized with both a chloro and a carboxamide group, offers versatile reaction sites for chemical modification. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its significant role as a key intermediate, particularly in the development of novel antitubercular agents. For researchers and drug development professionals, this molecule represents a valuable scaffold for creating diverse chemical libraries with potential therapeutic applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

| Property | Value | Reference(s) |

| CAS Number | 21279-62-9 | [1][2][3] |

| Molecular Formula | C₅H₄ClN₃O | [1] |

| Molecular Weight | 157.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to orange to green powder to crystal | [4][5] |

| Melting Point | 187.0 to 191.0 °C | [4][5] |

| Purity | >98.0% (HPLC) | [4][5] |

| Topological Polar Surface Area | 68.9 Ų | [1] |

| Storage | Room Temperature, recommended <15°C in a cool, dark place | [3][5] |

Synthesis and Derivatization

Synthesis of the Core Compound

The primary and most efficient synthesis of this compound starts from 3-chloropyrazine-2-carbonitrile.[6][7] The process involves a partial hydrolysis of the nitrile group under carefully controlled conditions of pH and temperature.[6][7] This method is favored over direct amidation of the pyrazine ring due to its higher yields, typically around 80%.[6]

An alternative, though less direct, route involves the initial hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxylic acid (3-Cl-POA), which is then converted to an acyl chloride and subsequently reacted with an amine source.[8]

Key Reactions: Aminodehalogenation

The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, making this compound an excellent substrate for derivatization. The most prominent reaction is aminodehalogenation, where the chloro group is displaced by an amino group from various primary or secondary amines, such as substituted benzylamines.[6][9] This reaction is fundamental to creating libraries of pyrazinamide analogues for biological screening.[6][9] The reaction can be performed using conventional heating or microwave-assisted synthesis, with the latter often providing higher yields and significantly reduced reaction times.[6][10]

Biological Activity and Applications

Role in Antitubercular Drug Development

This compound is a pivotal precursor for analogues of pyrazinamide (PZA), a first-line antitubercular drug.[6][7] Derivatives synthesized via aminodehalogenation have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv.[6][9] Notably, certain 3-[(substituted-benzyl)amino]pyrazine-2-carboxamide derivatives exhibit minimum inhibitory concentrations (MIC) as low as 6 µM, which is comparable to the standard PZA.[6] These compounds also show promise against multidrug-resistant (MDR) strains and often possess lower cytotoxicity compared to related structures containing a carbonitrile group.[6][11]

Proposed Mechanism of Action

While pyrazinamide itself is a prodrug converted to pyrazinoic acid (POA) which disrupts membrane transport and energetics, many of its analogues derived from this compound are believed to have a different mechanism.[12][13][14] Molecular docking studies suggest that these derivatives may act by inhibiting the mycobacterial enoyl-ACP reductase (InhA).[6][9][11] InhA is a key enzyme in the fatty acid synthase II (FAS-II) pathway, which is essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[11] Inhibition of this pathway compromises cell wall integrity, leading to bacterial death.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following sections outline common protocols for the synthesis and evaluation of derivatives of this compound.

General Synthesis of 3-(Benzylamino)pyrazine-2-carboxamide Derivatives

Conventional Heating Method:

-

Dissolve this compound (1.0 eq, e.g., 1.27 mmol) in tetrahydrofuran (THF, ~20 mL) in a round-bottom flask.[6]

-

Add the corresponding substituted benzylamine (2.0 eq) and triethylamine (1.0 eq) as a base.[6]

-

Heat the reaction mixture to 70 °C under reflux in an oil bath with continuous stirring for approximately 15 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, adsorb the reaction mixture onto silica gel.[11]

-

Purify the crude product using preparative flash chromatography with a hexane and ethyl acetate gradient.[11]

-

Recrystallize the purified product from ethanol or an ethanol/water mixture to obtain the final compound.[6][11]

Microwave-Assisted Method:

-

Place this compound (1.0 eq, e.g., 1.27 mmol), the corresponding benzylamine (2.0 eq), and pyridine (1.0 eq) as a base into a thick-walled microwave reactor tube.[6][11] Note: Triethylamine is often unsuitable for microwave reactions as it can decompose.[8][10]

-

Add methanol (~5 mL) as the solvent and a magnetic stir bar.[6]

-

Seal the tube and place it in a microwave reactor.[6]

-

Set the reaction parameters to 140 °C for 30 minutes with a power of 200 W.[6][11]

-

After cooling, purify the product as described in the conventional method (steps 4-7).[11]

In Vitro Antimycobacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined to assess the antimycobacterial activity.

-

Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Middlebrook 7H9) in a 96-well microplate.

-

Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.

-

Incubate the plates at 37 °C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[6]

In Vitro Cytotoxicity Assay (HepG2)

This assay evaluates the toxicity of the compounds against a human cell line.

-

Culture human hepatoma (HepG2) cells in a suitable medium (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.[15]

-

Seed the HepG2 cells into a 96-well plate at a density of approximately 10,000 cells per well and allow them to attach for 24 hours.[16]

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in medium) for 48-72 hours.[15][16]

-

After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[15]

-

Remove the medium and dissolve the formazan crystals in DMSO.[15]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated by plotting the percentage of cell viability against the compound concentration.[6][17]

Conclusion

This compound is a highly valuable and versatile intermediate in modern chemical research. Its straightforward synthesis and reactive nature facilitate the creation of large, diverse libraries of novel compounds. Its most significant contribution lies in the field of antitubercular drug discovery, where its derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis, including resistant strains. The established protocols for synthesis and biological evaluation, combined with a growing understanding of their mechanism of action, solidify the importance of this scaffold for developing next-generation therapeutic agents.

References

- 1. This compound | C5H4ClN3O | CID 301266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 21279-62-9 [chemicalbook.com]

- 3. 21279-62-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 21279-62-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 21279-62-9 | TCI Deutschland GmbH [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel Pyrazinamide Derivatives Based on this compound and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Pyrazinamide Derivatives Based on this compound and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 13. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2-carboxamide is a key chemical intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, enabling optimization of reaction conditions, formulation design, and prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a generalized workflow for their determination.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| Molecular Formula | C₅H₄ClN₃O | --INVALID-LINK-- |

| Molecular Weight | 157.56 g/mol | --INVALID-LINK--[1] |

| Appearance | White to orange to green powder to crystal | --INVALID-LINK--[2] |

| Melting Point | 187 - 191 °C | --INVALID-LINK--[2] |

| Boiling Point | Data not available | |

| Solubility | Limited solubility in water-based testing medium. | --INVALID-LINK-- |

| pKa | Data not available | |

| LogP (computed) | 0 | --INVALID-LINK--[3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample. A narrow melting point range (e.g., 0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Seal the vial and place it in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC with a standard curve).

-

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of a compound.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

-

Titration:

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring the solution at a constant rate.

-

Incrementally add the titrant (strong base for an acidic compound or strong acid for a basic compound) from the burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

n-Octanol and water (or a suitable buffer, typically pH 7.4)

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and then allowing the phases to separate.

-

Partitioning:

-

Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Add a known volume of this solution to a separatory funnel or vial.

-

Add a known volume of the other pre-saturated phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

-

Phase Separation:

-

Allow the mixture to stand until the two phases have completely separated.

-

If an emulsion has formed, the mixture can be centrifuged to aid in phase separation.

-

-

Concentration Measurement:

-

Carefully withdraw a sample from each phase (the n-octanol layer and the aqueous layer).

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a solid compound like this compound.

Caption: Generalized workflow for physicochemical property determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are essential for researchers and scientists working with this compound, facilitating its effective application in the synthesis and development of novel molecules. Further experimental determination of properties such as boiling point, precise solubility in various solvents, and pKa would provide a more complete profile of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-Chloropyrazine-2-carboxamide from 3-Chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-chloropyrazine-2-carboxamide, a key intermediate in the development of novel therapeutic agents, from its carbonitrile precursor. The primary method detailed is the partial hydrolysis of the nitrile group under controlled pH and temperature conditions, a process favored for its high yields.[1] This conversion is a critical step in the synthesis of various biologically active molecules, including derivatives of the antitubercular drug pyrazinamide.[1][2][3]

Core Synthesis: Partial Hydrolysis of a Nitrile

The transformation of 3-chloropyrazine-2-carbonitrile to this compound is achieved through a carefully controlled partial hydrolysis. This reaction selectively converts the nitrile functional group (-CN) into a primary amide (-CONH₂) while preserving the chloro-substituent on the pyrazine ring.[4] The reaction is typically performed in an aqueous basic medium using hydrogen peroxide as the oxidizing agent. Precise control over pH and temperature is crucial to prevent further hydrolysis of the newly formed amide to a carboxylic acid.[1][4]

Experimental Protocol

The following methodology is a detailed protocol for the partial hydrolysis of 3-chloropyrazine-2-carbonitrile.

Materials and Reagents:

-

3-chloropyrazine-2-carbonitrile

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide (8% w/v aqueous solution)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a mixture of 29 mL of concentrated (30%) hydrogen peroxide and 195 mL of water.[1]

-

pH Adjustment: Alkalinize the hydrogen peroxide solution by adding an 8% (w/v) solution of sodium hydroxide until a stable pH of 9 is achieved.[1]

-

Heating: Heat the alkalinized mixture to a constant temperature of 50 °C.[1]

-

Substrate Addition: Once the temperature is stable, add 104 mmol of 3-chloropyrazine-2-carbonitrile to the heated mixture portionwise over a period of 30 minutes.[1]

-

Reaction Monitoring: Maintain the reaction mixture at 50 °C with continuous stirring. The progress of the reaction can be monitored using appropriate chromatographic techniques (e.g., TLC).

-

Isolation and Purification: Upon completion of the reaction, the crude product is isolated. The final product, this compound, is purified by recrystallization from ethanol.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value / Condition | Source |

| Starting Material | 3-chloropyrazine-2-carbonitrile | [1] |

| Scale | 104 mmol | [1] |

| Primary Reagent | Hydrogen Peroxide (30%) | [1] |

| Base | Sodium Hydroxide (8% w/v) | [1] |

| Solvent | Water | [1] |

| Reaction pH | 9 | [1] |

| Reaction Temperature | 50 °C | [1] |

| Addition Time | 30 minutes | [1] |

| Purification Method | Recrystallization from Ethanol | [1] |

| Reported Yield | ~80% | [1] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel Pyrazinamide Derivatives Based on this compound and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Pyrazinamide Derivatives Based on this compound and Their Antimicrobial Evaluation | Charles Explorer [explorer.cuni.cz]

- 4. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Chloropyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of 3-chloropyrazine-2-carboxamide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive analysis based on predicted spectral data derived from structurally analogous compounds. It also outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra, intended to assist researchers in their analytical workflows.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are informed by the analysis of closely related pyrazine derivatives found in the scientific literature.[1][2][3][4][5] The actual experimental values may vary slightly depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.65 - 8.75 | Doublet | ~2.5 |

| H-6 | 8.50 - 8.60 | Doublet | ~2.5 |

| -CONH₂ (Amide Protons) | 7.80 - 8.20 (two broad singlets) | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 163 - 165 |

| C-2 | 148 - 150 |

| C-3 | 143 - 145 |

| C-5 | 142 - 144 |

| C-6 | 140 - 142 |

Experimental Protocols

This section details a standard protocol for the preparation and NMR analysis of a this compound sample.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, directly into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to the vial. DMSO-d₆ is a good choice for many polar and aromatic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆). Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis and the predicted signaling pathways (in this case, the spin-spin coupling) within the molecule.

References

A Technical Guide to the Spectroscopic and Mass-Spectrometric Characterization of 3-Chloropyrazine-2-carboxamide

This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for 3-chloropyrazine-2-carboxamide, a key intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the analytical characterization of this compound.

Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄ClN₃O.[1] It serves as a crucial building block in medicinal chemistry, particularly in the development of pyrazinamide derivatives with potential antimicrobial activities.[2][3]

| Property | Value | Source |

| Molecular Formula | C₅H₄ClN₃O | PubChem[1] |

| Molecular Weight | 157.56 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 21279-62-9 | PubChem[1] |

Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3400 - 3100 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Amide I) | ~1690 | Stretching |

| N-H (Amide II) | ~1650 - 1550 | Bending |

| C=N, C=C (Aromatic Ring) | ~1600 - 1400 | Stretching |

| C-Cl | ~800 - 600 | Stretching |

Note: These are expected ranges and the actual values may vary based on the molecular environment and sample preparation.

For a related compound, 3-(benzylamino)pyrazine-2-carboxamide, the following IR peaks have been reported: 3452 cm⁻¹ (-NH-), 3126 cm⁻¹ (-CONH₂), 1689 cm⁻¹ (-C=O), and various aromatic stretching frequencies.[3][4]

Mass Spectrometry (MS) Data

Detailed mass spectrometry data for this compound is not explicitly available. However, based on its structure, the following observations can be anticipated in an electron ionization (EI) mass spectrum.

| m/z Value | Ion | Notes |

| 157/159 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 141/143 | [M - NH₂]⁺ | Loss of the amino group. |

| 129/131 | [M - CO]⁺ | Loss of carbon monoxide. |

| 113/115 | [M - CONH₂]⁺ | Loss of the carboxamide group. |

| 78 | [C₄H₂N₂]⁺ | Pyrazine ring fragment. |

Experimental Protocols

The following are generalized protocols for obtaining IR and MS data for compounds like this compound.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Perkin-Elmer, Bruker)

-

ATR accessory with a crystal (e.g., diamond, germanium)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazine derivatives.[5]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu)

-

Capillary column suitable for aromatic compounds (e.g., HP-5MS)

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Set the GC oven temperature program to achieve good separation. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass range to be scanned (e.g., m/z 40-400).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak can be analyzed.

Synthesis and Potential Mechanism of Action

The synthesis of this compound and its subsequent derivatization are key steps in the development of new drug candidates. One area of investigation is their potential as antimycobacterial agents.

Synthesis Workflow

The synthesis of this compound can be achieved through the partial hydrolysis of 3-chloropyrazine-2-carbonitrile.[2] This starting material is then often used in aminodehalogenation reactions to produce a variety of derivatives.[2][3]

References

- 1. This compound | C5H4ClN3O | CID 301266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Novel Pyrazinamide Derivatives Based on this compound and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloropyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Chloropyrazine-2-carboxamide, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to a lack of specific quantitative experimental data in the public domain, this guide synthesizes qualitative information from existing literature and provides generalized experimental protocols for determining these properties.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of this compound is crucial for its effective use in synthesis, formulation, and as a bioactive molecule. Solubility dictates the choice of solvents and reaction conditions, while stability determines its shelf-life, degradation pathways, and potential impurities.

Data Presentation

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Observed/Inferred Solubility | Source/Justification |

| Aqueous | Water, Buffers | Limited/Low | Derivatives are noted to have "limited solubility in the water-based testing medium."[2][3] Synthetic procedures sometimes favor non-aqueous conditions to avoid low solubility.[4] |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Soluble | Commonly used as a solvent for this compound and its derivatives in biological assays.[2][3] |

| Ethers | Tetrahydrofuran (THF) | Soluble | Utilized as a solvent in the synthesis of derivatives at elevated temperatures.[2] |

| Alcohols | Methanol, Ethanol | Soluble | Used as solvents in synthetic procedures, including microwave-assisted reactions.[2][5] Recrystallization from ethanol is also reported.[2][4] |

Table 2: Qualitative Stability Profile of this compound

| Condition | Observation/Inference | Source/Justification |

| Thermal | Likely stable at elevated temperatures for short periods. | The synthesis of its derivatives is carried out at temperatures of 70°C in THF and up to 140°C in a microwave reactor, indicating a degree of thermal stability.[2] |

| Chemical (Reactivity) | The chloro group is susceptible to nucleophilic substitution. | Numerous studies demonstrate the reaction of this compound with various amines to form derivatives.[2] This highlights its reactivity, which is a key aspect of its utility as a synthetic intermediate. |

| General Stability | Described as having good "stability and reactivity." | This general statement from a supplier suggests it is stable under standard storage conditions, making it a reliable chemical intermediate.[1] |

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a compound like this compound, based on standard practices for active pharmaceutical ingredients (APIs).

Protocol 1: Thermodynamic (Shake-Flask) Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand for a short period to allow for the sedimentation of undissolved solids.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Forced Degradation (Stress Testing) for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH)

-

Hydrogen peroxide solution (for oxidative stress)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) for impurity profiling

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic, neutral, and basic media.

-

Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Analyze samples at various time points by HPLC to determine the extent of degradation and identify any degradation products.

-

-

Oxidative Stability:

-

Treat a solution of this compound with a dilute solution of hydrogen peroxide.

-

Monitor the reaction over time at room temperature or slightly elevated temperature.

-

Analyze samples by HPLC to assess degradation.

-

-

Thermal Stability (Solid State):

-

Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C) and controlled humidity (e.g., 75% RH).

-

Analyze the solid at different time points for the appearance of degradation products and changes in physical properties.

-

-

Photostability:

-

Expose a solution and solid sample of this compound to a controlled light source (e.g., xenon lamp) in a photostability chamber.

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples by HPLC after a defined exposure period.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Forced Degradation (Stability) Studies.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, there is no established signaling pathway directly associated with it. However, its derivatives have been investigated for various biological activities, including as potential antimicrobial agents. The logical relationship for its utility is depicted below.

References

The Dual Threat: Unraveling the Antimicrobial and Antiviral Mechanisms of 3-Chloropyrazine-2-carboxamide Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The 3-chloropyrazine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with potent biological activities. This technical guide delves into the potential mechanisms of action of these compounds, focusing on two primary therapeutic areas: antiviral and antimicrobial, particularly against Mycobacterium tuberculosis. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways, this document aims to provide a comprehensive resource for scientists engaged in the research and development of novel therapeutics based on this versatile chemical core.

Antiviral Mechanism of Action: The Case of Favipiravir (T-705)

A prominent derivative, 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, widely known as Favipiravir or T-705, has garnered significant attention for its broad-spectrum antiviral activity. The primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2][3][4] A secondary, yet significant, mechanism is the induction of lethal mutagenesis, leading to the production of non-viable viral progeny.[5][6]

Inhibition of RNA-dependent RNA polymerase (RdRp)

Favipiravir acts as a prodrug, requiring intracellular conversion to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][3] This active metabolite mimics purine nucleosides and is recognized as a substrate by the viral RdRp.[7][8] Its incorporation into the nascent viral RNA chain can lead to chain termination, thereby halting viral replication.[7][9]

Signaling Pathway: Activation and Action of Favipiravir

Caption: Intracellular activation of Favipiravir and its dual inhibitory effects on viral RNA synthesis.

Quantitative Antiviral Activity of Favipiravir

The efficacy of Favipiravir has been quantified against a range of viruses. The half-maximal effective concentration (EC50) and the 50% inhibitory concentration (IC50) are key parameters to assess its antiviral potency.

| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | Reference(s) |

| Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 | - | [10] |

| SARS-CoV-2 | Vero E6 | - | 61.88 | - | [11] |

| Rift Valley Fever Virus | Vero | - | - | 6.22 ± 1.5 | [12] |

| Influenza RdRp | - | Enzyme Inhibition | - | 0.341 | [3] |

Experimental Protocols

This assay biochemically assesses the direct inhibitory effect of a compound on the viral RdRp enzyme.

Objective: To determine the concentration of an inhibitor that reduces the activity of RdRp by 50% (IC50).

Materials:

-

Purified recombinant viral RdRp enzyme complex (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2).

-

RNA template-primer duplex.

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescent analog).

-

Assay buffer (e.g., 20 mM HEPES pH 8.0, 25 mM NaCl, 1 mM MgCl₂, 10 mM DTT).

-

Inhibitor compound (e.g., Favipiravir-RTP).

-

Stop buffer (e.g., formamide with EDTA).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

-

Phosphorimager or fluorescence scanner.

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, RNA template-primer, and the purified RdRp enzyme.

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., chemically synthesized Favipiravir-RTP) to the reaction mixtures. A control with no inhibitor (vehicle, e.g., DMSO) is essential.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes at 37°C) to allow for binding.

-

Initiation of Reaction: Start the polymerase reaction by adding the rNTP mix (containing the labeled rNTP).

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 45-60 minutes at 37°C).

-

Termination: Stop the reaction by adding the stop buffer.

-

Analysis: Denature the samples and separate the RNA products by denaturing PAGE.

-

Detection: Visualize and quantify the amount of elongated RNA product using a phosphorimager or fluorescence scanner.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow: RdRp Inhibition Assay

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity [mdpi.com]

- 6. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Favipiravir at high doses has potent antiviral activity in SARS-CoV-2−infected hamsters, whereas hydroxychloroquine lacks activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effectiveness of favipiravir in COVID-19: a live systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

The Strategic Role of 3-Chloropyrazine-2-carboxamide as a Precursor for Novel Pyrazinamide Analogs in Antitubercular Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, valued for its potent sterilizing activity against dormant Mycobacterium tuberculosis. The emergence of PZA resistance necessitates the development of new analogs. 3-Chloropyrazine-2-carboxamide has emerged as a critical and versatile starting material for the synthesis of a diverse library of PZA analogs. This technical guide provides an in-depth overview of the synthesis, biological activity, and experimental protocols related to the derivatization of this precursor. Detailed methodologies for chemical synthesis and biological evaluation are presented, alongside quantitative data on the antitubercular and cytotoxic profiles of the resulting compounds. This guide aims to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation antitubercular agents.

Introduction: The Importance of Pyrazinamide and the Role of Analogs

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Pyrazinamide holds a unique position in the standard short-course chemotherapy regimen due to its efficacy against semi-dormant bacilli residing in acidic environments, a population of bacteria that other drugs poorly target.[1][2]

PZA is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[3] POA is believed to disrupt membrane transport and energetics, inhibit fatty acid synthase I (FAS-I), and interfere with coenzyme A biosynthesis by targeting the PanD enzyme.[3][4][5] Resistance to PZA most commonly arises from mutations in the pncA gene, preventing the activation of the prodrug.[3]

This vulnerability highlights the urgent need for PZA analogs that can bypass this primary resistance mechanism, exhibit enhanced potency, or possess a broader spectrum of activity. This compound serves as an ideal scaffold for generating such analogs. The chlorine atom at the 3-position is amenable to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, leading to the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Pyrazinamide Analogs from this compound

The primary synthetic route for derivatizing this compound is through an aminodehalogenation reaction. This nucleophilic aromatic substitution reaction involves treating the precursor with a primary or secondary amine, typically in the presence of a base and a suitable solvent, to yield 3-amino-substituted pyrazine-2-carboxamides.[6][7] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[1]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the more readily available 3-chloropyrazine-2-carbonitrile.

Caption: General synthetic pathway for pyrazinamide analogs.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of the Precursor, this compound [6][8]

-

Hydrolysis: 3-Chloropyrazine-2-carbonitrile is subjected to partial hydrolysis. This is typically achieved under controlled basic conditions (e.g., 10% aqueous NaOH) and specific temperatures to favor the formation of the carboxamide over the carboxylic acid.[9]

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully acidified (e.g., with 10% HCl) to a pH of approximately 3.

-

Isolation: The resulting crystalline product, 3-chloropyrazine-2-carboxylic acid, is collected by filtration, washed with water, and dried.

-

Amidation (if starting from acid): The carboxylic acid is then converted to the primary amide, this compound. This can be achieved via an acyl chloride intermediate (using thionyl chloride or oxalyl chloride) followed by amination.

Protocol 2.2.2: General Procedure for Aminodehalogenation [1][6]

-

Reactant Mixture: In a suitable reaction vessel, this compound (1 equivalent) is dissolved in a solvent such as tetrahydrofuran (THF) or methanol.

-

Addition of Amine and Base: The desired substituted amine (e.g., a substituted benzylamine, 2 equivalents) and a base (e.g., triethylamine for conventional heating, or pyridine for microwave-assisted reactions) are added to the solution.[6][10]

-

Reaction Conditions:

-

Conventional Heating: The mixture is refluxed for several hours (e.g., 8-24 hours).

-

Microwave Irradiation: The reaction is carried out in a microwave reactor at a set temperature (e.g., 130°C) for a shorter duration (e.g., 30-40 minutes).[1]

-

-

Monitoring: The reaction is monitored by TLC.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel, typically using a gradient elution system (e.g., hexane/ethyl acetate).

-

Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and elemental analysis.[6]

Biological Evaluation of Synthesized Analogs

The synthesized compounds are typically screened for their in vitro activity against Mycobacterium tuberculosis and for their cytotoxicity against a mammalian cell line to assess their therapeutic potential.

Experimental Workflow

Caption: Workflow for the biological evaluation of PZA analogs.

Detailed Experimental Protocols

Protocol 3.2.1: In Vitro Antitubercular Activity (Resazurin Microtiter Assay - REMA) [6][7][11]

-

Culture Medium: The assay is performed in a suitable mycobacterial growth medium, such as 7H9 broth supplemented with oleic acid, albumin, dextrose, and catalase (OADC).

-

Plate Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using the culture medium. A typical concentration range might be from 100 µg/mL down to 0.78 µg/mL.

-

Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard (e.g., No. 1), followed by a further dilution (e.g., 1:10 or 1:20).

-

Inoculation: The diluted bacterial suspension is added to each well containing the test compound. Growth control (no drug) and sterile control (no bacteria) wells are included.

-

Incubation: The plates are sealed and incubated at 37°C for approximately one week.

-

Addition of Indicator: A solution of resazurin (typically 0.01% to 0.02% in sterile water) is added to each well.

-

Result Interpretation: The plates are re-incubated for 12-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3.2.2: In Vitro Cytotoxicity (MTT Assay on HepG2 Cells) [12][13]

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in a suitable medium (e.g., EMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to attach and grow to 40-60% confluency.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Untreated cells serve as a control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Quantitative Data Summary

The following tables summarize the biological activity data for a series of 3-benzylaminopyrazine-2-carboxamides synthesized from this compound.

Table 1: In Vitro Antitubercular Activity against M. tuberculosis H37Rv and Cytotoxicity [6][7][8]

| Compound ID | R-group on Benzylamine | MIC (µM) | IC₅₀ (µM) on HepG2 |

| PZA (Std.) | - | >812 | - |

| 1 | H | 42 | ≥ 250 |

| 8 | 4-CH₃ | 6 | ≥ 250 |

| 9 | 4-NH₂ | 21 | ≥ 250 |

| 12 | 4-Cl | 19 | ≥ 250 |

| 15 | 3,4-diCl | 15 | ≥ 250 |

Note: Data is compiled from published studies and serves as a representative example. MIC and IC₅₀ values can vary based on specific assay conditions.

Proposed Mechanism of Action and Signaling Pathways

While PZA's mechanism is multifactorial, analogs derived from this compound have been investigated for their potential to inhibit specific mycobacterial enzymes. Molecular docking studies have suggested that some of these compounds may target the enoyl-ACP reductase (InhA), an essential enzyme in the fatty acid synthesis (FAS-II) pathway, which is also the target of the first-line drug isoniazid.[6][7]

Caption: Proposed inhibitory pathway of PZA analogs on InhA.

This proposed mechanism is distinct from the primary mechanism of PZA, suggesting that these analogs might not only be more potent but could also be effective against PZA-resistant strains where resistance is linked to PncA, as they would not require activation by this enzyme.

Conclusion

This compound is a highly valuable precursor in the field of antitubercular drug discovery. Its reactivity allows for the straightforward synthesis of a wide array of PZA analogs through aminodehalogenation. Several synthesized compounds have demonstrated promising in vitro activity against M. tuberculosis, with MIC values superior to the parent drug, PZA, and low cytotoxicity, indicating a favorable therapeutic window. The potential for these analogs to act on different targets, such as InhA, offers a promising strategy to combat PZA-resistant tuberculosis. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PZA analogs, contributing to the critical pipeline of new antitubercular agents.

References

- 1. researchgate.net [researchgate.net]

- 2. e-century.us [e-century.us]

- 3. ijrr.com [ijrr.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Pyrazinamide Derivatives Based on this compound and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecules | January 2017 - Browse Articles [mdpi.com]

- 11. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Theoretical Exploration of 3-Chloropyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2-carboxamide is a key heterocyclic scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active compounds, including derivatives of the antitubercular drug pyrazinamide.[1][2][3] A profound understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the electronic characteristics of this compound, drawing upon theoretical studies and computational methodologies.

Theoretical Framework and Computational Methodology

The electronic structure of this compound and related pyrazine derivatives is predominantly investigated using Density Functional Theory (DFT).[4][5] This quantum mechanical modeling approach allows for the calculation of the molecule's ground-state electronic density and energy, providing valuable insights into its geometry, stability, and reactivity.[4]

Computational Protocol

A typical computational protocol for analyzing the electronic structure of pyrazine derivatives involves the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), is a commonly employed method for this purpose.[5]

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[5][6]

-

Electronic Property Calculation: Once a stable structure is obtained, various electronic properties are calculated. These include:

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's chemical reactivity and kinetic stability.[5]

-

Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.[5]

-

Molecular Electrostatic Potential (MEP) Mapping: To identify electrophilic and nucleophilic sites on the molecule.

-

The following diagram illustrates a generalized workflow for the theoretical study of this compound's electronic structure.

Key Electronic Structure Parameters

Theoretical studies on pyrazine derivatives provide quantitative data that illuminates their electronic nature. While a comprehensive dataset for this compound is not consolidated in a single source, the following tables summarize typical parameters obtained from DFT calculations on similar molecules.[5]

Table 1: Optimized Geometric Parameters (Representative)

| Parameter | Bond | Calculated Value |

| Bond Lengths (Å) | C-Cl | ~1.74 |

| C=O | ~1.23 | |

| C-N (amide) | ~1.35 | |

| C-N (ring) | ~1.33 - 1.34 | |

| C-C (ring) | ~1.39 - 1.42 | |

| Bond Angles (°) | O=C-N | ~122 |

| Cl-C-N | ~116 | |

| C-N-C (ring) | ~116 - 118 |

Note: These are representative values based on DFT calculations of similar chlorinated pyrazine structures and may vary slightly for this compound.

Table 2: Frontier Molecular Orbital (FMO) Energies

| Parameter | Energy (eV) | Significance |

| HOMO (Highest Occupied Molecular Orbital) | Varies | Electron-donating ability |

| LUMO (Lowest Unoccupied Molecular Orbital) | Varies | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Varies | Chemical reactivity and kinetic stability |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[5]

Table 3: Natural Bond Orbital (NBO) Analysis - Key Interactions

| Interaction | Type | Stabilization Energy (E(2)) (kcal/mol) | Significance |

| LP(N) -> π(C=C) | n -> π | Varies | Electron delocalization within the pyrazine ring |

| LP(O) -> π(C=N) | n -> π | Varies | Resonance effects of the carboxamide group |

| π(C=C) -> π(C=N) | π -> π | Varies | Intramolecular charge transfer |

Note: LP denotes a lone pair of electrons.

Experimental Validation and Characterization

Theoretical calculations are often complemented by experimental techniques to validate the computational models.

Synthesis Protocol

The starting material, this compound, is typically synthesized from 3-chloropyrazine-2-carbonitrile.[1] A common method involves the partial hydrolysis of the nitrile group under controlled pH and temperature conditions.[1] For instance, the carbonitrile can be added to a heated mixture of hydrogen peroxide and water, with the pH adjusted to approximately 9 using a sodium hydroxide solution.[1]

Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. The experimental spectra are compared with the theoretical spectra obtained from frequency calculations to confirm the molecular structure.[5] In related compounds, characteristic bands for C=O stretching, N-H stretching, and pyrazine ring vibrations are observed.[7][8]

-

NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structural elucidation.[1]

-

UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule. The experimental absorption maxima can be compared with the results of Time-Dependent DFT (TD-DFT) calculations.[5][9]

The following diagram illustrates the relationship between theoretical predictions and experimental validation.

Applications in Drug Development

A detailed understanding of the electronic structure of this compound is instrumental in drug discovery and development.

-

Structure-Activity Relationship (SAR) Studies: By correlating the electronic properties of derivatives with their biological activity, researchers can build predictive models to guide the synthesis of more potent compounds.

-

Molecular Docking: The calculated atomic charges and molecular electrostatic potential are crucial for accurately simulating the binding of this compound derivatives to their biological targets, such as enzymes in Mycobacterium tuberculosis.[1][10][11]

-

Pharmacokinetic (ADMET) Prediction: Electronic structure descriptors can be used in quantitative structure-property relationship (QSPR) models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful lens through which to examine the intricate electronic structure of this compound. By quantifying its geometric parameters, frontier molecular orbitals, and charge distribution, these computational approaches offer invaluable insights into the molecule's reactivity and potential for intermolecular interactions. When integrated with experimental validation, this theoretical framework accelerates the rational design of novel and more effective therapeutic agents based on the pyrazine scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. redalyc.org [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Novel Pyrazinamide Derivatives Based on this compound and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of N-benzyl-3-chloropyrazine-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-benzyl-3-chloropyrazine-2-carboxamide derivatives, a class of compounds that have demonstrated potential as antimycobacterial and antibacterial agents. The following sections outline the synthetic workflow, experimental procedures, and a summary of their biological activities.

Introduction

N-benzyl-3-chloropyrazine-2-carboxamide derivatives are a promising class of molecules investigated for their therapeutic potential. This document details their synthesis, which involves a multi-step process, and summarizes their biological activity against various bacterial strains. The protocols provided are based on established methodologies and are intended to be a guide for researchers in the field of medicinal chemistry and drug discovery.[1][2]

Synthesis Workflow

The synthesis of N-benzyl-3-chloropyrazine-2-carboxamide derivatives is typically achieved through a three-step process. The general workflow begins with the conversion of 3-chloropyrazine-2-carboxylic acid to its corresponding acyl chloride, followed by an aminolysis reaction with a substituted benzylamine. In some instances, a side reaction can lead to the formation of a disubstituted product.[1]

Caption: General workflow for the synthesis of N-benzyl-3-chloropyrazine-2-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3-chloropyrazine-2-carboxamides[1]

This protocol describes the general procedure for synthesizing the title compounds.

Materials:

-

3-Chloropyrazine-2-carboxylic acid (3-Cl-POA)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Dry toluene

-

Substituted benzylamines

-

Round bottom flask

-

Oil bath

-

Condenser

-

Rotary evaporator

Procedure:

-

Acyl Chloride Formation:

-

Disperse 0.3 g (1.9 mmol) of 3-chloropyrazine-2-carboxylic acid in dry toluene.

-

Add thionyl chloride (0.4 mL, 5.7 mmol, 3 equivalents) and 1-2 drops of DMF as a catalyst.

-

Stir the reaction mixture in a round bottom flask fitted with a condenser and heat in an oil bath at 95 °C for 1 hour.

-

After the reaction is complete, evaporate the solvent in vacuo.

-

Azeotrope the residue with dry toluene (3 x 20 mL) to remove any remaining thionyl chloride. The resulting acyl chloride is used in the next step without further purification.

-

-

Aminolysis:

-

The crude 3-chloropyrazine-2-carbonyl chloride is dissolved in a suitable dry solvent (e.g., toluene).

-

To this solution, add the desired substituted benzylamine (1 equivalent).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.

-

The crude product is then purified, typically by column chromatography, to yield the desired N-benzyl-3-chloropyrazine-2-carboxamide derivative.

-

Data Presentation

The following tables summarize the yield of a selected synthesized derivative and the in vitro biological activity of several compounds from this class.

Table 1: Synthesis Yield of a Representative Derivative

| Compound Name | Yield (%) | Melting Point (°C) |

| 3-Chloro-N-(3,4-dichlorobenzyl)pyrazine-2-carboxamide | 49 | 121.5–124.5 |

Data extracted from a study by Jampilek et al.[1]

Table 2: In Vitro Antimycobacterial and Antibacterial Activity (MIC)

| Compound | M. tuberculosis H37Rv (µg/mL) | S. aureus (µM) | S. epidermidis (µM) |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 | - | - |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 | - | - |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | - | 7.81 | 15.62 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. Data from Jampilek et al.[1][2]

Mechanism of Action: Inhibition of Enoyl-ACP Reductase

Some N-benzyl-3-chloropyrazine-2-carboxamide derivatives have been investigated for their potential to inhibit the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis.[1][2] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.

Caption: Proposed mechanism of action via inhibition of Enoyl-ACP Reductase (InhA).

Conclusion

The synthesis of N-benzyl-3-chloropyrazine-2-carboxamide derivatives offers a viable route to novel compounds with potential antimycobacterial and antibacterial properties. The protocols and data presented herein provide a foundation for further research and development in this area. The potential inhibition of the mycobacterial enoyl-ACP reductase highlights a promising avenue for the development of new anti-tuberculosis agents.[1][2]

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazinamide Derivatives Using 3-Chloropyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, improved purity profiles. This document provides detailed protocols for the microwave-assisted synthesis of a series of N-substituted 3-aminopyrazine-2-carboxamides, valuable scaffolds in medicinal chemistry, starting from 3-chloropyrazine-2-carboxamide. The synthesized compounds are known to possess potential as antimycobacterial agents.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can lead to a significant rate enhancement. In the context of the aminodehalogenation of this compound, this translates to a reduction in reaction time from many hours to mere minutes, coupled with an increase in yield.[1]

Experimental Protocols

This section details the protocol for the microwave-assisted aminodehalogenation of this compound with substituted benzylamines.

Materials and Equipment

-

This compound

-

Substituted benzylamines (e.g., 4-methylbenzylamine)

-

Pyridine

-

Methanol (reagent grade)

-

Microwave reactor with sealed vessels

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) supplies

-

Purification system (e.g., flash chromatography)

General Protocol for Microwave-Assisted Synthesis of 3-(benzylamino)pyrazine-2-carboxamides

-

Reaction Setup : In a thick-walled microwave reaction tube equipped with a magnetic stir bar, combine this compound (1.27 mmol), the desired substituted benzylamine (2.54 mmol, 2 equivalents), and pyridine (1.27 mmol, 1 equivalent).[2]

-

Solvent Addition : Add approximately 5 mL of methanol to the reaction tube.[2]

-

Sealing : Securely seal the tube with a cap designed for microwave reactors.

-